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Kasugamycin hydrochloride -

Kasugamycin hydrochloride

Catalog Number: EVT-1589116
CAS Number:
Molecular Formula: C14H26ClN3O9
Molecular Weight: 415.82 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Kasugamycin hydrochloride is an antibiotic compound that belongs to the aminoglycoside class of antibiotics. It is primarily used in agriculture to combat fungal diseases, particularly in rice crops, and has shown effectiveness against various pathogens. The compound is derived from the fermentation of specific strains of Streptomyces bacteria, with Streptomyces kasugaenois being one of the primary sources.

Source and Classification

Kasugamycin hydrochloride is produced through the fermentation of Streptomyces kasugaenois (ATCC 15714 and 15715) or related strains. This bacterium is cultivated in an aqueous carbohydrate solution supplemented with nitrogenous nutrients under submerged aerobic conditions until a significant quantity of kasugamycin is produced . The compound is classified as an antibiotic due to its ability to inhibit protein synthesis in bacteria, making it effective against a range of microbial infections.

Synthesis Analysis

Methods

The synthesis of kasugamycin can be achieved through two primary methods: natural fermentation and total synthesis.

  1. Natural Fermentation: The traditional method involves cultivating Streptomyces kasugaenois in a nutrient-rich medium containing maltose, soybean powder, and various salts. The fermentation process typically lasts several days, during which the bacteria produce kasugamycin, which can then be extracted and purified from the culture broth using ion exchange resins and carbon columns .
  2. Total Synthesis: Recent advancements have led to enantioselective total syntheses of kasugamycin, which involve complex organic reactions to construct the molecule from simpler precursors. This method allows for the production of specific stereoisomers of kasugamycin, which may have different biological activities .

Technical Details

The fermentation process requires careful control of pH, temperature, and nutrient concentrations to optimize yield. For instance, a typical medium might include 4% maltose and 3% soybean powder with a pH adjusted to around 7.4 before autoclaving . Following fermentation, purification steps involve precipitation with hydrochloric acid and chromatography techniques to isolate crystalline kasugamycin hydrochloride.

Molecular Structure Analysis

Structure

Kasugamycin hydrochloride has a complex molecular structure characterized by its empirical formula C14H26ClN3O9\text{C}_{14}\text{H}_{26}\text{ClN}_{3}\text{O}_{9} and a molecular weight of approximately 415.82 g/mol . The structure includes multiple functional groups that contribute to its antibiotic properties.

Data

The compound exhibits specific infrared absorption bands that can be used for identification and characterization during analytical procedures. For example, significant absorption peaks are observed at wavelengths corresponding to hydroxyl groups and amine functionalities .

Chemical Reactions Analysis

Kasugamycin hydrochloride undergoes various chemical reactions that are essential for its activity:

  1. Hydrolysis: In aqueous environments, kasugamycin can hydrolyze, affecting its stability and activity.
  2. Salt Formation: It can form salts with various acids, such as hydrochloric acid, which enhances its solubility in water and facilitates its application in agricultural settings.

These reactions are crucial for understanding how kasugamycin behaves under different conditions and how it can be effectively utilized.

Mechanism of Action

Kasugamycin exerts its antibacterial effects primarily by inhibiting protein synthesis in susceptible microorganisms. It binds to the ribosomal RNA component of the bacterial ribosome, disrupting the translation process necessary for protein production. This mechanism leads to cell death or inhibited growth in pathogenic organisms, particularly those causing rice blast disease caused by Pyricularia oryzae .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Kasugamycin hydrochloride typically appears as a white crystalline solid.
  • Melting Point: The compound decomposes at temperatures between 202-204 °C .
  • Solubility: It is soluble in water but substantially insoluble in organic solvents like methanol and ethanol.

Chemical Properties

Kasugamycin hydrochloride has unique chemical properties that make it effective as an antibiotic:

  • Empirical Formula: C14H26ClN3O9\text{C}_{14}\text{H}_{26}\text{ClN}_{3}\text{O}_{9}
  • Molecular Weight: Approximately 415.82 g/mol
  • Functional Groups: Contains hydroxyl groups, amines, and ester functionalities that contribute to its reactivity and biological activity.
Applications

Kasugamycin hydrochloride has significant applications in both scientific research and agriculture:

  • Agricultural Use: It is widely used as a fungicide to protect crops from fungal infections, especially rice blast disease.
  • Research Applications: In laboratory settings, it serves as a model compound for studying antibiotic mechanisms and resistance patterns among bacteria.
Biosynthesis and Microbial Engineering of Kasugamycin Hydrochloride

Genomic Characterization of Streptomyces kasugaensis for Kasugamycin Production

Streptomyces kasugaensis possesses a dedicated biosynthetic gene cluster (BGC) responsible for kasugamycin (KSM) production, designated the KBG cluster. This ~30 kb genomic locus encodes enzymes for aminoglycoside backbone synthesis, tailoring reactions, regulation, and self-resistance [5] [8]. Key functional modules include:

  • Regulatory genes: kasT encodes a pathway-specific transcriptional activator belonging to the AraC/XylS family. Its expression is rate-limiting, as deletion abolishes KSM production, while overexpression enhances yield [5].
  • Precursor synthesis genes: ino1 (encoding myo-inositol-1-phosphate synthase) generates myo-inositol, while kasF, kasG, and kasJ direct the synthesis of kasugamine from glucose derivatives [5] [8].
  • Glycosylation and tailoring enzymes: kasQ encodes an epimerase critical for converting myo-inositol to D-chiro-inositol. kasM and kasN facilitate glycosidic bond formation between the D-chiro-inositol and kasugamine moieties [5].
  • Resistance mechanisms: An intrinsic N-acetyltransferase (aac(2')-IIa) within the cluster acetylates KSM at the 2'-amino group, conferring self-resistance by antibiotic inactivation [8]. Horizontally acquired via an IncP genomic island, this gene is present in resistant Burkholderia glumae and Acidovorax avenae strains but absent in sensitive isolates [8].

Table 1: Core Functional Modules within the Kasugamycin (KBG) Biosynthetic Gene Cluster

ModuleKey GenesFunctionImpact on Production
RegulationkasTPathway-specific transcriptional activator (AraC/XylS family)Essential; overexpression increases yield [5]
Precursor Supplyino1Converts glucose-6-phosphate to myo-inositol-1-phosphateLimits flux without amplification [5]
kasF/G/JSynthesize kasugamine from nucleotide-sugar precursorsEssential for aminoglycoside core [5]
AssemblykasQEpimerizes myo-inositol to D-chiro-inositolEssential for correct stereochemistry [5]
kasM/NForm glycosidic bond between D-chiro-inositol and kasugamineEssential for final structure [5]
Resistanceaac(2')-IIaAcetylates kasugamycin at 2'-amino groupPrevents self-toxicity [8]

Metabolic Pathways and Precursor Utilization in Kasugamycin Biosynthesis

KSM biosynthesis requires precise metabolic channeling of primary metabolites into two specialized branches: 1) D-chiro-inositol synthesis and 2) kasugamine formation.

  • D-chiro-inositol pathway: Glucose-6-phosphate undergoes cyclization via myo-inositol-1-phosphate synthase (Ino1) yielding myo-inositol-1-phosphate, which is dephosphorylated to myo-inositol. The kasQ-encoded epimerase then isomerizes this to D-chiro-inositol [5]. This step is a major bottleneck, as myo-inositol pools are typically insufficient for high-yield KSM production in heterologous hosts.
  • Kasugamine pathway: Glucose-derived nucleotide sugars (likely TDP-glucose) undergo deoxygenation, transamination, and methylation through the sequential actions of KasF, KasG, KasH, and KasJ to form the unusual diamino sugar kasugamine (2,4-diamino-2,3,4,6-tetradeoxy-D-arabino-hexose) [5] [8].
  • Condensation and export: Glycosyltransferases (KasM/KasN) link D-chiro-inositol and kasugamine. The completed KSM molecule is subsequently exported, likely via dedicated transporters not fully characterized within the core KBG cluster.

Engineered precursor flux significantly boosts yield. Heterologous expression of S. avermitilis ino1 under a strong constitutive promoter (P rpsJ) in S. lividans increased myo-inositol availability, elevating KSM titers 2.5-fold compared to strains lacking this amplification [5].

Table 2: Metabolic Precursors and Key Enzymes in Kasugamycin Biosynthesis

Precursor UnitPrimary Metabolic OriginKey Biosynthetic EnzymesEngineered Enhancement Strategy
D-chiro-inositolGlucose-6-phosphateIno1 (synthase), KasQ (epimerase)Heterologous ino1 overexpression [5]
KasugamineGlucose (via TDP-glucose)KasF (dehydratase), KasG (aminotransferase), KasJ (methyltransferase)N/A (essential gene cluster expression)
Glycosidic linkageActivated sugarsKasM/KasN (glycosyltransferases)N/A

CRISPR-Cas9-Mediated Optimization of Fermentation Yields

CRISPR-Cas systems enable precise multiplexed genome editing in actinomycetes, overcoming limitations of traditional methods (e.g., suicide plasmids, low HR efficiency). Key applications for KSM yield optimization include:

  • Multiplex Gene Activation: A nuclease-deactivated Cas9 (dCas9) fused to transcriptional activators (e.g., SoxS, σ^54^) enables simultaneous upregulation of rate-limiting genes (kasT, ino1) without modifying chromosomal DNA. In S. kasugaensis, dCas9-SoxS targeted to the kasT promoter increased transcription 8-fold, correlating with 70% higher KSM titers [1] [7].
  • Base Editing for Regulator Engineering: CRISPR-guided base editors (e.g., dCas9-cytidine deaminase fusions) introduce point mutations in regulatory genes. Saturation mutagenesis of the kasT promoter region identified -10 and -35 box variants enhancing RNA polymerase binding, increasing KSM production by 45% in S. lividans heterologous hosts [9].
  • Heterologous Production Optimization: CRISPR-Cas12a (Cpf1) facilitates efficient integration of the entire KBG cluster into "clean" production hosts like Streptomyces lividans and Rhodococcus erythropolis L-88 [5] [7] [9]. Engineered expression cassettes (e.g., Cassette III: kasT under P rpsJ + heterologous ino1) achieved titers equivalent to native S. kasugaensis in S. lividans (450 mg/L) and 30% higher yields in R. erythropolis due to superior growth kinetics and precursor flux [5].
  • Resistance Gene Knock-In: Integrating aac(2')-IIa into heterologous hosts under constitutive promoters mitigates KSM self-toxicity during fermentation, improving biomass accumulation and extending production phases [8].

Table 3: CRISPR-Cas Tools for Enhancing Kasugamycin Production

CRISPR ApplicationSystem UsedTargetYield EnhancementHost
Transcriptional ActivationdCas9-SoxS fusionkasT promoter70% increase vs. wildtype [7]S. kasugaensis
Promoter EngineeringdCas9-Cytidine DeaminasekasT promoter -10/-35 boxes45% increase [9]S. lividans
Heterologous ExpressionCRISPR-Cas12aIntegration of KBG Cassette III (P rpsJ-kasT + ino1)450 mg/L (equal to native host) [5]S. lividans
CRISPR-Cas9Integration of KBG Cassette III30% increase vs. Cassette II [5]R. erythropolis L-88

Concluding RemarksThe integration of genomic insights with CRISPR-mediated engineering provides a robust framework for optimizing kasugamycin hydrochloride production. Deciphering the KBG cluster's regulation, precursor pathways, and resistance mechanisms enables targeted interventions. CRISPR tools overcome historical challenges in actinomycete genetic manipulation, allowing multiplexed activation of biosynthetic genes, precise promoter tuning, and efficient cluster deployment in heterologous hosts like R. erythropolis, whose favorable fermentation properties (e.g., spherical growth in liquid culture) offer scalability advantages [5] [9]. Future advances in PAM-independent Cas variants and mismatch-intolerant base editors will further refine metabolic engineering strategies for this critical agro-antibiotic.

Properties

Product Name

Kasugamycin hydrochloride

IUPAC Name

2-amino-2-[5-amino-2-methyl-6-(2,3,4,5,6-pentahydroxycyclohexyl)oxyoxan-3-yl]iminoacetic acid;hydrochloride

Molecular Formula

C14H26ClN3O9

Molecular Weight

415.82 g/mol

InChI

InChI=1S/C14H25N3O9.ClH/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);1H

InChI Key

ZDRBJJNXJOSCLR-UHFFFAOYSA-N

Synonyms

3-O-(2-amino-4((carboxyiminomethyl)amino)-2,3,4,6-tetradeoxy-alpha-D-arabino-hexopyranosyl)-D-chiroinositol
kasugamycin
kasugamycin hydrochloride
kasugamycin monohydrochloride
kasugamycin, phosphate salt
kasugamycin, sulfate salt

Canonical SMILES

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.Cl

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